D-Glucosamine-6-sulfate

Pharmacokinetics Metabolism Nutraceutical Research

Researchers often assume generic glucosamine salts recapitulate sulfation-specific biology-a critical procurement error. D-Glucosamine-6-sulfate (CAS 91674-26-9) delivers the precise O-6 sulfate esterification essential for: • glmS ribozyme activation at 200 µM for RNA catalysis studies • Anti-angiogenic biomaterial synthesis via FGF-2 pathway inhibition • O-6 sulfate epitope-dependent immunoassays (e.g., Chagas disease diagnostics) • Pharmacokinetic studies of the primary circulating glucosamine metabolite (4× AUC of parent) High-purity, batch-consistent supply supports reproducible data generation.

Molecular Formula C6H13NO8S
Molecular Weight 259.24 g/mol
Cat. No. B1362740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucosamine-6-sulfate
Molecular FormulaC6H13NO8S
Molecular Weight259.24 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O
InChIInChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)
InChIKeyMTDHILKWIRSIHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Glucosamine-6-sulfate Procurement Overview


D-Glucosamine-6-sulfate (GlcN-6-S, CAS 91674-26-9) is a sulfated amino sugar and a naturally occurring glycosaminoglycan (GAG) monomer . Unlike the widely used glucosamine sulfate (GS) found in dietary supplements, which is a heterogeneous salt mixture, D-Glucosamine-6-sulfate is a defined, pure compound with a specific sulfate esterification at the O-6 position [1]. This precise sulfation pattern distinguishes it as a key structural component in the biosynthesis of complex sulfated GAGs like keratan sulfate and heparan sulfate [2], and imparts unique biological activities not observed with unsulfated or differently sulfated glucosamine analogs.

D-Glucosamine-6-sulfate vs. Glucosamine Salts


Assuming functional equivalence between D-Glucosamine-6-sulfate and common glucosamine salts (e.g., sulfate, hydrochloride) is a critical error in experimental design and procurement. The defined sulfation pattern of GlcN-6-S confers a distinct molecular recognition profile that is essential for specific protein interactions and biological activities [1]. For example, a comparative study showed that while D-Glucosamine-6-sulfate is a primary metabolite of oral glucosamine sulfate, its pharmacokinetic profile and exposure are distinct from the parent compound [2]. Furthermore, its specific O-6 sulfation is the preferred epitope for certain antibodies, a specificity that is lost with N-sulfated or 3-O-sulfated analogs [1]. Using a generic glucosamine salt will not recapitulate these specific, sulfation-dependent functions, leading to failed experiments, irreproducible data, and wasted resources.

D-Glucosamine-6-sulfate Differentiation Evidence


Metabolite-Specific Pharmacokinetics

In a pilot human crossover study, the metabolite D-Glucosamine-6-sulfate exhibited a distinct pharmacokinetic profile compared to its parent compound, glucosamine. Following a 1500 mg oral dose of glucosamine sulfate, the mean AUC0–24 for D-Glucosamine-6-sulfate (GlcN-6-S) was 50,600 ng·h/mL, which is substantially higher than the parent glucosamine AUC0–24 of 12,900 ng·h/mL, representing a 3.9-fold greater systemic exposure [1]. This demonstrates that D-Glucosamine-6-sulfate is not a minor or transient metabolite but a major circulating species with its own distinct and quantifiable exposure profile.

Pharmacokinetics Metabolism Nutraceutical Research

Sulfation-Dependent Immune Recognition

An immunoassay study revealed a strict structural requirement for antibody recognition of a specific sulfated epitope. A synthetic conjugate containing N-acetyl-D-glucosamine-6-sulfate (GlcNAc6S) was the preferred epitope for rabbit anti-C-T IgG, competitively inhibiting antibody binding to the native antigen [1]. The study further showed that other anionic compounds, including monosaccharides bearing sulfate groups at different positions (e.g., O-3 or N-sulfate) or different anionic groups (carboxylate, phosphate), were recognized to a far lesser extent [1]. This demonstrates a high degree of specificity for the O-6 sulfate on the N-acetylglucosamine scaffold.

Immunology Parasitology Carbohydrate Chemistry

Anti-Inflammatory Activity in Autoimmunity

In a study on experimental autoimmune encephalomyelitis (EAE), an animal model of multiple sclerosis, both glucosamine-6-phosphate (GS-6-P) and glucosamine-6-sulfate (GS-6-S) were investigated for their anti-inflammatory properties [1]. Both compounds significantly inhibited the gene expression of the Th1-polarizing cytokines IL-12, T-bet, and IFN-γ, demonstrating a class effect in suppressing pathogenic Th1 CD4 T cell differentiation [1]. While a direct quantitative comparison between the two was not the primary focus, the study confirms that the 6-position modification—whether phosphate or sulfate—is sufficient to confer this immunomodulatory activity, distinguishing these compounds from unmodified glucosamine.

Autoimmunity Immunology Multiple Sclerosis

glmS Ribozyme Activation

D-Glucosamine-6-sulfate acts as a specific activator of the glmS ribozyme, a catalytic RNA that regulates glucosamine-6-phosphate synthesis in Gram-positive bacteria . This activity is concentration-dependent, with full activation observed at 200 µM [1]. In contrast, the natural substrate for the ribozyme is glucosamine-6-phosphate, not the sulfated analog. The ability of D-Glucosamine-6-sulfate to activate the ribozyme, despite the substitution of a sulfate for a phosphate group, highlights its utility as a non-hydrolyzable or metabolically stable analog for studying this critical RNA switch in vitro.

RNA Biology Biochemistry Enzymology

FGF-2-Induced Angiogenesis Inhibition

Polyvalent dendrimer conjugates of D-Glucosamine-6-sulfate have been shown to inhibit angiogenesis and endothelial cell proliferation induced by Fibroblast Growth Factor-2 (FGF-2) in vitro, and prevent scar tissue formation in a rabbit model of glaucoma surgery . While the unconjugated monomer itself does not possess this activity, the specific incorporation of D-Glucosamine-6-sulfate into the dendrimer scaffold is crucial, as it presents a multivalent array of the sulfated sugar that effectively antagonizes FGF-2/heparan sulfate interactions. This demonstrates a unique, application-specific utility that is not achievable with simple glucosamine salts.

Angiogenesis Ophthalmology Drug Delivery

D-Glucosamine-6-sulfate Applications


Glucosamine Metabolite Studies

Given that D-Glucosamine-6-sulfate is the primary circulating metabolite with an AUC0–24 nearly 4-fold higher than the parent glucosamine after oral dosing [1], procurement of this pure compound is essential for researchers aiming to directly assess the biological activity of this major metabolite. Using the parent glucosamine salt would not replicate the metabolite's specific pharmacology, making D-Glucosamine-6-sulfate the correct tool for target engagement studies, cell-based assays investigating downstream signaling, and the development of more accurate bioanalytical methods.

Sulfated Epitope Diagnostic and Vaccine Research

The strict specificity of certain immune responses for the O-6 sulfated N-acetyl-D-glucosamine epitope [2] makes this compound invaluable for immunological research. Procurement of high-purity D-Glucosamine-6-sulfate enables the development of diagnostic assays for diseases involving antibodies to sulfated glycans (e.g., Chagas disease) and provides a defined building block for synthesizing glycoconjugate vaccines designed to elicit immune responses against sulfated carbohydrate antigens. Generic glucosamine salts cannot substitute for this function.

glmS Ribozyme Activation Studies

The defined and quantitative activation of the B. subtilis glmS ribozyme at 200 µM [3] positions D-Glucosamine-6-sulfate as a critical research reagent for RNA biologists and enzymologists. Its utility as a stable, non-physiological activator allows for controlled in vitro studies of ribozyme catalysis, ligand binding, and allosteric regulation. This is a specialized application where the compound's specific sulfation provides an advantage over the natural, labile phosphate substrate (glucosamine-6-phosphate) for experimental consistency.

Biomaterials for Angiogenesis Modulation

For researchers developing novel biomaterials to control tissue repair, D-Glucosamine-6-sulfate is a key monomer for constructing bioactive surfaces or polymers. Its demonstrated ability, when presented in a multivalent format, to inhibit FGF-2-induced angiogenesis and prevent scarring in vivo provides a validated pathway for its use. Sourcing a consistent, high-purity monomer is critical for the reproducible synthesis and performance of these advanced materials in applications ranging from ophthalmology to surgical implants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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